2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid, can be achieved through various methods. . This reaction proceeds under photochemical conditions and is highly regio- and stereoselective.
Another method involves the nucleophilic substitution reactions with nitrogen nucleophiles, the reduction of β-lactams, or the ring-opening of highly strained azabicyclobutanes . These methods often require prefunctionalized starting materials and involve multistep sequences.
Industrial Production Methods
Industrial production of azetidines typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials, cost, and desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-2-carboxylic acid derivatives, while reduction can produce various substituted azetidines.
Wissenschaftliche Forschungsanwendungen
2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid involves its interaction with molecular targets and pathways. The compound’s unique four-membered ring structure induces significant ring strain, which drives its reactivity. This strain facilitates bond cleavage and functionalization, making it a valuable scaffold in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid can be compared with other azetidines and related compounds:
Azetidine-2-carboxylic acid: Found in nature and used in peptide synthesis.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
The uniqueness of this compound lies in its balance of ring strain and stability, making it a versatile and valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C13H16F3NO3 |
---|---|
Molekulargewicht |
291.27 g/mol |
IUPAC-Name |
2-(phenylmethoxymethyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H15NO.C2HF3O2/c1-2-4-10(5-3-1)8-13-9-11-6-7-12-11;3-2(4,5)1(6)7/h1-5,11-12H,6-9H2;(H,6,7) |
InChI-Schlüssel |
ZPVIXTJSUNNSMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC1COCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.